![molecular formula C7H13N3O3 B14298131 Formamide, N,N-bis[2-(formylamino)ethyl]- CAS No. 112343-40-5](/img/structure/B14298131.png)
Formamide, N,N-bis[2-(formylamino)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N,N-bis[2-(formylamino)ethyl]- is a chemical compound that belongs to the class of formamides Formamides are derivatives of formic acid and are characterized by the presence of the formyl group (CHO) attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of formamide, N,N-bis[2-(formylamino)ethyl]- can be achieved through several methods. One efficient method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This catalyst promotes the preparation of N,Nʹ-diphenylformamidines from various aromatic amines and ethyl orthoformate under solvent-free conditions . The reaction typically occurs at elevated temperatures and yields the desired product in good-to-high yields.
Industrial Production Methods: In industrial settings, formamides are often produced through the carbonylation of ammonia. This process involves the reaction of carbon monoxide with ammonia to form formamide. An alternative method involves the ammonolysis of methyl formate, which is formed from carbon monoxide and methanol .
Analyse Des Réactions Chimiques
Types of Reactions: Formamide, N,N-bis[2-(formylamino)ethyl]- undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are influenced by the presence of the formyl and amine groups, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of formamides include formic acid, ethyl orthoformate, and various catalysts such as sulfonated rice husk ash and sulfated zirconia . Reaction conditions often involve elevated temperatures and solvent-free environments to promote efficient synthesis.
Major Products: The major products formed from the reactions of formamide, N,N-bis[2-(formylamino)ethyl]- include various substituted formamidines and formamides. These products are valuable intermediates in organic synthesis and have applications in the production of pharmaceuticals and other chemicals .
Applications De Recherche Scientifique
Formamide, N,N-bis[2-(formylamino)ethyl]- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of formamidines, isocyanides, and other valuable intermediates . In biology and medicine, formamides are used in the synthesis of various drugs including antibiotics and cancer chemotherapeutic agents . In industry, formamides are used as solvents for processing polymers and as chemical feedstock for the manufacture of pharmaceuticals, herbicides, and pesticides .
Mécanisme D'action
The mechanism of action of formamide, N,N-bis[2-(formylamino)ethyl]- involves its ability to participate in various chemical reactions due to the presence of the formyl and amine groups. These groups can undergo nucleophilic and electrophilic reactions, leading to the formation of various intermediates and products. The molecular targets and pathways involved in these reactions depend on the specific chemical environment and the reagents used .
Comparaison Avec Des Composés Similaires
Formamide, N,N-bis[2-(formylamino)ethyl]- can be compared with other similar compounds such as dimethylformamide and N,N-bis(2-cyanoethyl)formamide. These compounds share similar chemical structures but differ in their specific functional groups and reactivity. For example, dimethylformamide is widely used as a solvent in organic synthesis, while N,N-bis(2-cyanoethyl)formamide is used in the synthesis of nitriles and other valuable intermediates .
List of Similar Compounds:- Dimethylformamide
- N,N-bis(2-cyanoethyl)formamide
- N,Nʹ-diphenylformamidine
These compounds highlight the diversity and versatility of formamides in various chemical applications.
Propriétés
Numéro CAS |
112343-40-5 |
|---|---|
Formule moléculaire |
C7H13N3O3 |
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
N-[2-[2-formamidoethyl(formyl)amino]ethyl]formamide |
InChI |
InChI=1S/C7H13N3O3/c11-5-8-1-3-10(7-13)4-2-9-6-12/h5-7H,1-4H2,(H,8,11)(H,9,12) |
Clé InChI |
NTTPNQCENHDBNP-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CCNC=O)C=O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


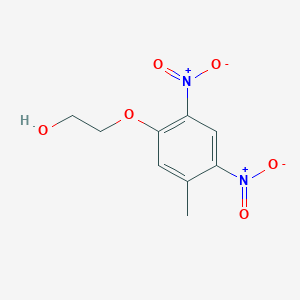
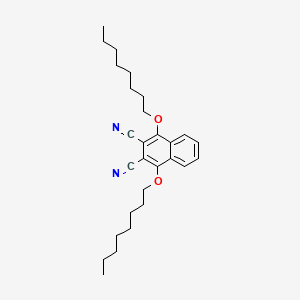
![4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14298062.png)
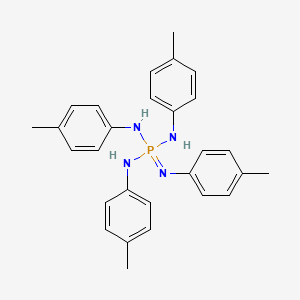

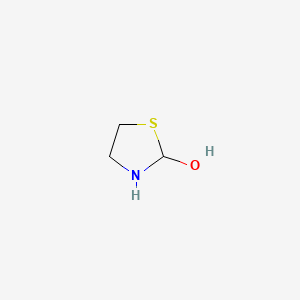
![Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate](/img/structure/B14298095.png)

![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)


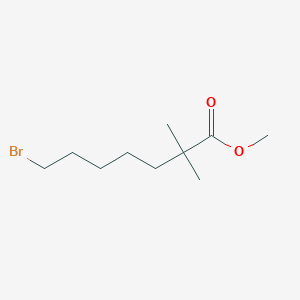
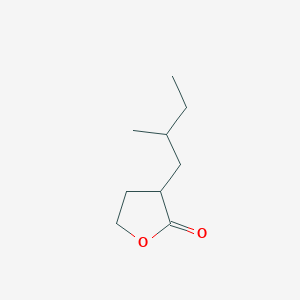
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)
